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molecular formula C11H11NO4 B1313442 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 54149-18-7

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1313442
M. Wt: 221.21 g/mol
InChI Key: XIZTZHLOKNNTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304556B2

Procedure details

A mixture of N-hydroxyphthalimide (30.0 g, 184 mmol) and potassium carbonate (25.4 g, 138 mmol) in 300 mL NMP is heated to 50° C. Potassium iodide (0.15 g, 0.90 mmol) and 2-bromoethyl methyl ether (19.0 ml, 202 mmol) are added and the reaction mixture is stirred at 80° C. for 2 h. The reaction mixture is poured on 1 M aqueous HCl and extracted with ethyl acetate. The combined organic phases are dried over MgSO4 and concentrated in vacuo. The residue is triturated with water and subsequently crystallized from EtOH. Yield: 17.1 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH3:21][O:22][CH2:23][CH2:24]Br.Cl>CN1C(=O)CCC1>[CH3:21][O:22][CH2:23][CH2:24][O:1][N:2]1[C:3](=[O:12])[C:4]2[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
19 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with water
CUSTOM
Type
CUSTOM
Details
subsequently crystallized from EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COCCON1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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